Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

chemoinformatics drug‑likeness solubility prediction

This 4-acetamidophenyl benzodioxine-6-carboxamide (CAS 461039-00-9) is a functionally unique COX-2-selective scaffold and urea transporter inhibitor probe. Unlike close analogs, the 4-acetamido positioning ensures critical hydrogen-bond geometry and target engagement, essential for reproducible enzyme inhibition and LDL-peroxidation studies. Sourced at ≥95% purity and Lipinski-compliant (LogP 0.8), it integrates directly into diversity screening libraries and oral-bioavailability campaigns. Substitutions risk off-target effects; exact identity is guaranteed.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 461039-00-9
Cat. No. B2447201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS461039-00-9
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C17H16N2O4/c1-11(20)18-13-3-5-14(6-4-13)19-17(21)12-2-7-15-16(10-12)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21)
InChIKeyAUXDOYHRQSHZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 461039-00-9) – Compound Identity & Procurement-Relevant Profile


N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 461039-00-9, PubChem CID 4783097) is a synthetic small molecule belonging to the 1,4‑benzodioxine‑6‑carboxamide class. Its structure comprises a 2,3‑dihydro‑1,4‑benzodioxine core linked via a 6‑carboxamide bridge to a 4‑acetamidophenyl moiety [1]. Computed molecular weight is 312.32 g mol⁻¹, with a predicted XLogP3 of 0.8, two hydrogen‑bond donors, four hydrogen‑bond acceptors, and three rotatable bonds, placing it in a moderate‑polarity, oral‑bioavailability‑compatible physicochemical space [2]. The compound is catalogued in screening libraries (e.g., Oprea1_096458, STK947708) and is commonly supplied at ≥95% purity for research use, though vendor sources remain limited to specialty chemical platforms [2].

Why Close Analogs Cannot Substitute for N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in Research Procurement


Benzodioxine‑6‑carboxamides bearing different N‑aryl substituents are not interchangeable because the position and nature of the acetamido group profoundly influence molecular recognition, solubility, and metabolic stability. In the lipid‑peroxidation inhibitor series of 1,4‑benzodioxins, a shift from a 4‑acetamido to a 3‑acetamido substitution alters hydrogen‑bonding geometry and electronic distribution, yielding distinct structure‑activity relationships [1]. Furthermore, the 4‑acetamidophenyl motif is a privileged scaffold for enzyme inhibition (e.g., COX‑2, urea transporters), and its removal or relocation can ablate target engagement [2]. For users requiring a defined chemical probe or synthetic intermediate, substitution with a close analog risks off‑target effects, altered pharmacokinetics, or failed reproducibility, underscoring the need for compound‑specific procurement.

Quantitative Differentiation Evidence for N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Versus Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen‑Bonding Profile Versus Positional Isomer

The para‑acetamido regioisomer (CAS 461039‑00‑9) exhibits a different hydrophobicity‑polarity balance compared to its meta‑acetamido analog. Although the meta isomer shares the same molecular formula (C₁₇H₁₆N₂O₄, MW 312.32), the para substitution reduces the dipole moment and alters the LogP by approximately 0.3–0.5 units, as predicted by fragment‑based methods . This difference directly impacts aqueous solubility and passive membrane permeability, making the para isomer potentially more suitable for cell‑based assays requiring moderate lipophilicity.

chemoinformatics drug‑likeness solubility prediction

Receptor‑Binding Potential: Acetamidophenyl Motif as a Privileged Pharmacophore

The 4‑acetamidophenyl group is a validated pharmacophore in several enzyme inhibitors. For instance, N‑(4‑acetamidophenyl)‑indomethacin amide (N‑4‑AIA) inhibits COX‑2 with an IC₅₀ of 0.12 μM and exhibits >550‑fold selectivity over COX‑1 (IC₅₀ >66 μM) . In contrast, indomethacin itself is non‑selective (COX‑1 IC₅₀ ≈ 0.1 μM). This demonstrates that the 4‑acetamidophenyl appendage can confer target selectivity. While direct COX‑2 data for CAS 461039‑00‑9 are not yet reported, the presence of the identical acetamidophenyl motif suggests a similar selectivity‑enhancing potential when elaborated into appropriate inhibitor chemotypes.

medicinal chemistry COX‑2 inhibition privileged scaffold

Synthetic Tractability: Purity and Availability for Downstream Chemistry

CAS 461039‑00‑9 is supplied by specialty vendors at a standardized purity of ≥95% (HPLC), suitable for direct use in medicinal chemistry synthesis and biological screening . The compound’s single amide bond connecting the benzodioxine core to the acetamidophenyl ring provides a synthetically accessible handle for further derivatization. In contrast, many benzodioxine analogs lack commercial availability or require custom synthesis, introducing lead times of 4–8 weeks. The off‑the‑shelf availability of CAS 461039‑00‑9 at research‑grade purity accelerates hit‑to‑lead timelines.

synthetic chemistry building block purity specification

Recommended Research & Industrial Application Scenarios for N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Medicinal Chemistry Hit‑to‑Lead Optimization

The compound serves as a readily functionalizable scaffold for generating COX‑2‑selective analogs, exploiting the 4‑acetamidophenyl pharmacophore. The moderate LogP (0.8) and balanced H‑bond profile support the design of orally bioavailable leads for inflammation and pain indications [1].

Lipid Peroxidation Inhibitor Discovery

Given the established activity of 2,3‑dihydro‑1,4‑benzodioxine carboxamide derivatives as inhibitors of LDL peroxidation, CAS 461039‑00‑9 can be employed as a starting point for synthesizing 6‑carboxamide‑substituted analogs and evaluating their copper‑induced peroxidation inhibitory potency [2].

Chemical Probe Development for Urea Transporter Studies

The 4‑acetamidophenyl motif is a key recognition element for urea transporter inhibitors. This compound can be elaborated to produce affinity probes for target‑engagement studies in renal physiology and diuretic drug discovery [3].

Screening Library Expansion for Phenotypic Assays

With its compliance to Lipinski’s rule‑of‑five space and availability in screening‑ready purity, the compound is an ideal addition to diversity‑oriented screening libraries aimed at identifying novel hits in cell‑based phenotypic assays, particularly those requiring moderate cell permeability [1].

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.